6-Chloro-3-fluoropyridin-2-OL

Description

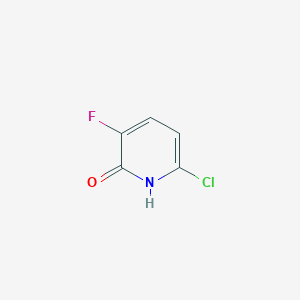

6-Chloro-3-fluoropyridin-2-OL (C₅H₃ClFNO) is a halogenated pyridine derivative characterized by a hydroxyl group at position 2, fluorine at position 3, and chlorine at position 5. This compound belongs to a class of substituted pyridines widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesis.

Properties

IUPAC Name |

6-chloro-3-fluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-4-2-1-3(7)5(9)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBUBBZWODRDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-fluoropyridin-2-OL typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents . One common method includes the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the hydroxyl group . Another method involves the use of silver carbonate and methyl iodide in chloroform at 40°C for 5 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial production, with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-fluoropyridin-2-OL undergoes various types of chemical reactions, including:

Nucleophilic Substitution: This is a common reaction for halogenated pyridines, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially leading to the formation of different derivatives.

Substitution Reactions: These involve the replacement of one functional group with another, often using reagents like sodium methoxide or silver carbonate.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include sodium methoxide, silver carbonate, and methyl iodide . Reaction conditions typically involve moderate temperatures (e.g., 40°C) and solvents like chloroform .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

6-Chloro-3-fluoropyridin-2-OL has several scientific research applications, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals, particularly as a precursor for radioligands in positron emission tomography (PET) imaging.

Materials Science: It is utilized in the synthesis of novel materials with unique properties.

Antibacterial Agent Synthesis: The compound acts as a building block in the creation of various naphthyridine derivatives with potential antibacterial properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3-fluoropyridin-2-OL involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound can be labeled with fluorine-18 for use in PET imaging, where it binds to specific receptors or enzymes in the body . The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Substituted pyridines exhibit diverse physicochemical and functional properties depending on the type, number, and position of substituents. Below is a detailed comparison of 6-Chloro-3-fluoropyridin-2-OL with structurally related compounds:

Substituent Position and Electronic Effects

- 6-Chloro-2-fluoropyridin-3-ol (CAS 883107-68-4): Substituents: Cl (position 6), F (position 2), –OH (position 3). Molecular Weight: 147.53 g/mol. Key Differences: The hydroxyl group at position 3 reduces acidity compared to the target compound’s hydroxyl at position 2. This isomer is used as a synthetic precursor in heterocyclic chemistry .

- 2-Chloro-5-fluoropyridin-3-ol: Substituents: Cl (position 2), F (position 5), –OH (position 3). The fluorine at position 5 (meta to –OH) may stabilize the ring through inductive effects .

6-Bromo-2-chloropyridin-3-ol :

Functional Group Variations

5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol :

6-(Trifluoromethyl)pyridin-3-ol :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | Predicted LogP* | Acidity (pKa)* |

|---|---|---|---|---|

| This compound | 147.53 (estimated) | Cl (6), F (3), –OH (2) | ~1.2 | ~7.1 |

| 6-Chloro-2-fluoropyridin-3-ol | 147.53 | Cl (6), F (2), –OH (3) | ~1.5 | ~8.3 |

| 6-Bromo-2-chloropyridin-3-ol | 192.45 | Br (6), Cl (2), –OH (3) | ~1.8 | ~8.5 |

| 6-(Trifluoromethyl)pyridin-3-ol | 177.09 | CF₃ (6), –OH (3) | ~1.0 | ~6.5 |

*LogP and pKa values are estimated based on substituent effects.

Biological Activity

6-Chloro-3-fluoropyridin-2-OL is an organic compound with notable biological activities that have been explored in various studies. This article aims to provide a comprehensive overview of its biochemical properties, mechanisms of action, and potential applications in medicinal chemistry.

This compound, with the chemical formula CHClFNO, is characterized by the presence of a hydroxyl group (-OH) attached to a pyridine ring. This structure contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its interactions with enzymes and its potential therapeutic applications. Key areas of interest include:

- Enzyme Inhibition : The compound has shown significant inhibitory activity against various enzymes, which can be leveraged for therapeutic purposes.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment.

Research indicates that this compound interacts with specific molecular targets within cells, influencing biochemical pathways. The compound's ability to modify enzyme activity suggests potential mechanisms for its biological effects:

- Competitive Inhibition : It may act as a competitive inhibitor for certain enzymes, effectively blocking substrate access.

- Allosteric Modulation : The compound could also function as an allosteric modulator, altering enzyme conformation and activity.

Case Studies

- Antitumor Activity : A study investigating the antitumor properties of various pyridine derivatives highlighted that this compound exhibited promising results in inhibiting tumor cell proliferation in vitro. The compound demonstrated cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Studies : In vitro tests showed that this compound displayed antimicrobial activity against several bacterial strains, indicating its potential use in developing new antibiotics.

Data Table: Biological Activities of this compound

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR confirms fluorination position and purity, while ¹H/¹³C NMR identifies hydroxyl and chloro substituents .

- X-ray Crystallography : Resolves positional isomers and hydrogen-bonding patterns (e.g., hydroxyl interactions) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying intermediates .

How can reaction conditions be optimized to achieve >95% purity in large-scale synthesis?

Advanced Research Question

- Continuous Flow Reactors : Reduce side-product formation by maintaining precise temperature and mixing ratios .

- Catalytic Systems : Use Pd/Xantphos catalysts to improve regioselectivity in halogenation steps .

- Purification : Gradient elution in HPLC with C18 columns separates positional isomers (e.g., distinguishing 3-fluoro vs. 4-fluoro byproducts) .

How do structural modifications (e.g., substituent position) impact the compound’s bioactivity?

Advanced Research Question

Comparative SAR studies with analogs reveal:

What strategies resolve discrepancies in reported biological activity data for this compound?

Advanced Research Question

- Standardized Assays : Use isogenic bacterial strains (e.g., E. coli K-12 vs. clinical isolates) to control for resistance mechanisms .

- Solvent Controls : DMSO concentrations >1% may artificially suppress activity; use lower concentrations (<0.5%) .

- Crystallographic Validation : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to confirm binding modes .

How does the compound’s hygroscopicity affect experimental reproducibility, and how is this mitigated?

Advanced Research Question

The hydroxyl group at position 2 makes it hygroscopic, leading to variability in mass measurements. Solutions:

- Storage : Store under inert gas (Ar) with molecular sieves in sealed vials .

- Karl Fischer Titration : Precisely quantify water content before use .

- Lyophilization : Remove adsorbed water prior to biological assays .

What computational tools predict the reactivity of this compound in novel reactions?

Advanced Research Question

- Retrosynthesis AI : Tools like Pistachio or Reaxys propose synthetic routes using halogenation and coupling reactions .

- DFT Calculations : Model transition states for nucleophilic substitution (e.g., Cl → OH exchange) to predict activation energies .

How do surface interactions (e.g., with labware materials) influence experimental outcomes?

Advanced Research Question

The compound’s fluorine and hydroxyl groups adsorb onto glassware, reducing effective concentration. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.